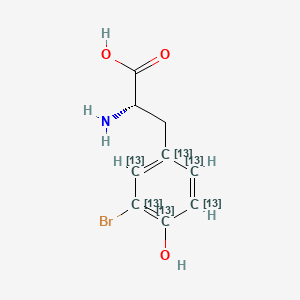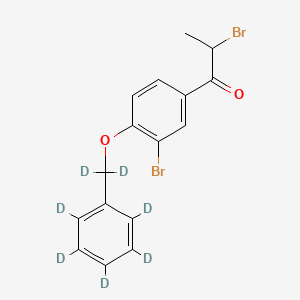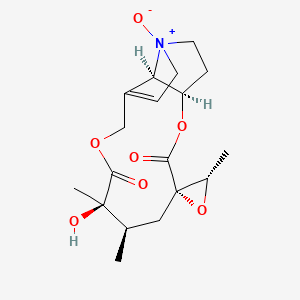
jacobine N-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Jacobine N-oxide is a pyrrolizidine alkaloid, specifically an N-oxide derivative of jacobine. It is naturally found in plants of the genus Jacobaea, such as Jacobaea vulgaris. Pyrrolizidine alkaloids are known for their role in plant defense mechanisms against herbivores. This compound is particularly noted for its insecticidal properties .
準備方法
Synthetic Routes and Reaction Conditions: Jacobine N-oxide can be synthesized from jacobine through an oxidation reaction. The tertiary amino group in jacobine is oxidized to form the N-oxide. Common oxidizing agents used for this transformation include hydrogen peroxide (H₂O₂) and peracids under controlled conditions .
Industrial Production Methods: The extraction process typically involves solvent extraction using methanol or ethanol, followed by purification steps such as chromatography .
化学反応の分析
Types of Reactions: Jacobine N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction of this compound can revert it back to jacobine.
Substitution: N-oxide compounds can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products:
Oxidation: Higher oxidized derivatives.
Reduction: Jacobine.
Substitution: Substituted pyrrolizidine derivatives
科学的研究の応用
Jacobine N-oxide has several applications in scientific research:
Chemistry: Used as a reference compound in the study of pyrrolizidine alkaloids and their chemical properties.
Biology: Investigated for its role in plant defense mechanisms and its interactions with herbivores.
Medicine: Studied for its potential toxicological effects and its role in liver toxicity.
Industry: Utilized as an insecticide due to its ability to deter herbivores
作用機序
Jacobine N-oxide exerts its effects primarily through its interaction with biological macromolecules. It is known to form adducts with DNA and proteins, leading to cellular damage. The compound’s insecticidal properties are attributed to its ability to disrupt the normal functioning of insect cells, leading to mortality .
類似化合物との比較
Jacobine N-oxide is part of a group of pyrrolizidine alkaloids that includes compounds such as:
- Jacobine
- Jaconine
- Jacoline
- Erucifoline
Uniqueness: this compound is unique due to its N-oxide functional group, which imparts different chemical reactivity and biological activity compared to its parent compound, jacobine. The N-oxide form is generally more water-soluble and can have different toxicological profiles .
特性
分子式 |
C18H25NO7 |
|---|---|
分子量 |
367.4 g/mol |
IUPAC名 |
(1R,3'S,4S,6R,7R,17R)-7-hydroxy-3',6,7-trimethyl-14-oxidospiro[2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-4,2'-oxirane]-3,8-dione |
InChI |
InChI=1S/C18H25NO7/c1-10-8-18(11(2)26-18)16(21)25-13-5-7-19(23)6-4-12(14(13)19)9-24-15(20)17(10,3)22/h4,10-11,13-14,22H,5-9H2,1-3H3/t10-,11+,13-,14-,17-,18+,19?/m1/s1 |
InChIキー |
NKRQJWQYBNTAEV-SAJQNFQWSA-N |
異性体SMILES |
C[C@@H]1C[C@]2([C@@H](O2)C)C(=O)O[C@@H]3CC[N+]4([C@@H]3C(=CC4)COC(=O)[C@]1(C)O)[O-] |
正規SMILES |
CC1CC2(C(O2)C)C(=O)OC3CC[N+]4(C3C(=CC4)COC(=O)C1(C)O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



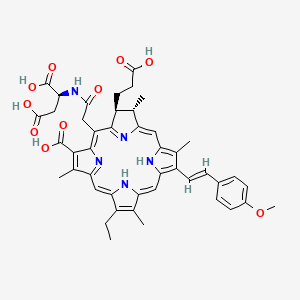
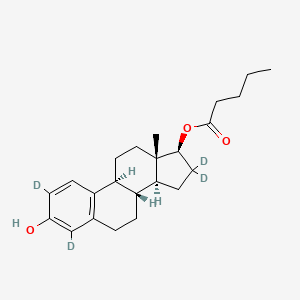
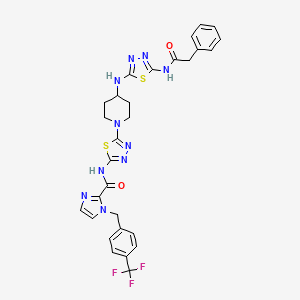
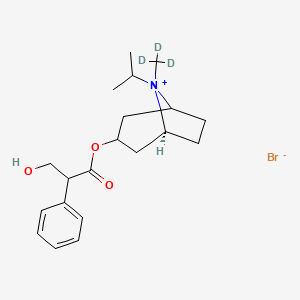
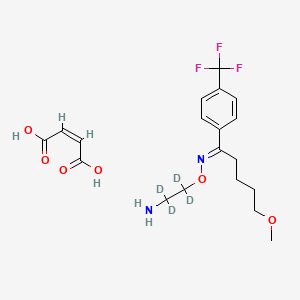
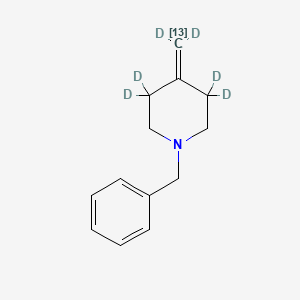
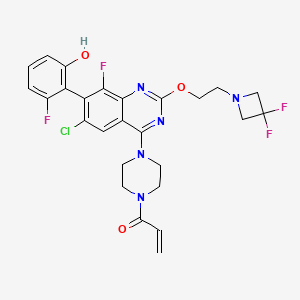
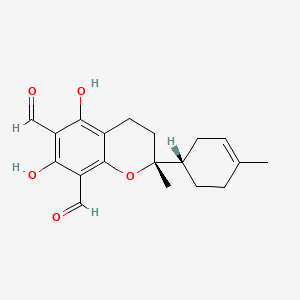


![[(2R)-2-hydroxy-3-(1,2,3,4,5,6-13C6)tetracosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12416579.png)
